Bicyclo[2.2.1]heptane-1,4-diamine
Overview
Description
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptane-1,4-diamine is a complex organic compound with a unique bicyclic structure It’s known that similar bicyclic structures are embedded in numerous compounds with various functions .
Mode of Action
The mode of action of Bicyclo[22It has been suggested that an organocatalytic formal [4 + 2] cycloaddition reaction may be involved . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22It’s known that similar bicyclic structures are found in various bioactive natural products . These structures could potentially interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of Bicyclo[22It’s known that similar bicyclic structures are found in various bioactive natural products , suggesting that this compound could potentially have a range of biological effects.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s reactivity and enantioselectivity may decrease as the bulkiness of the substituent increases
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptane-1,4-dione using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. Another method includes the reaction of norbornene with ammonia and hydrogen peroxide under acidic conditions to yield the desired diamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Amides, ureas, alkylated amines
Scientific Research Applications
Bicyclo[2.2.1]heptane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its rigid bicyclic structure.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon structure without the amine groups.
Bicyclo[2.2.1]heptane-1,4-dione: The diketone derivative.
7-Oxabicyclo[2.2.1]heptane: An oxygen-containing analog.
Uniqueness
Bicyclo[2.2.1]heptane-1,4-diamine is unique due to the presence of two amine groups in a rigid bicyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2,4-bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N4O2/c19-17(20)27-13-6-5-11(14(9-13)28-18(21)22)8-12(10-23)16-25-24-15-4-2-1-3-7-26(15)16/h5-6,8-9,17-18H,1-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFVNUZMDBRCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=CC3=C(C=C(C=C3)OC(F)F)OC(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412567 | |
Record name | 3-[2,4-Bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6600-41-5 | |
Record name | 3-[2,4-Bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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